3-(4-Methylphenyl)-1,2-oxazolidine
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Overview
Description
3-(4-Methylphenyl)-1,2-oxazolidine is a chemical compound with the molecular formula C7H8O. It is a colorless to pale yellow liquid that is slightly soluble in water and miscible with organic solvents such as ethanol, ether, and chloroform. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Synthetic Routes and Reaction Conditions:
Oxidation of 4-Methylphenylamine: The compound can be synthesized by the oxidation of 4-methylphenylamine using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Reaction with Ethylene Oxide: Another method involves the reaction of 4-methylphenylamine with ethylene oxide under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, including oxazolidinediones.
Reduction: Reduction reactions can convert the oxazolidine ring to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metal catalysts (e.g., palladium, platinum).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Strong nucleophiles (e.g., alkyl halides, amines) in polar aprotic solvents.
Major Products Formed:
Oxazolidinediones: Important intermediates in pharmaceutical synthesis.
Amines: Useful in the production of dyes, agrochemicals, and other organic compounds.
Scientific Research Applications
3-(4-Methylphenyl)-1,2-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is utilized in the production of various industrial chemicals, such as dyes and polymers.
Mechanism of Action
3-(4-Methylphenyl)-1,2-oxazolidine is structurally similar to other oxazolidine derivatives, such as 3-(3,4-dimethylphenyl)-1,2-oxazolidine and 3-(2,4-dimethylphenyl)-1,2-oxazolidine. These compounds share the oxazolidine ring but differ in the position and number of methyl groups on the phenyl ring.
Uniqueness:
Higher Reactivity: Due to the presence of the 4-methyl group, this compound exhibits higher reactivity in certain chemical reactions compared to its analogs.
Biological Activity: The specific arrangement of the methyl group may confer unique biological properties, making it more effective in certain applications.
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)-1,2-oxazolidine
3-(2,4-Dimethylphenyl)-1,2-oxazolidine
3-(2,3-Dimethylphenyl)-1,2-oxazolidine
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXXPFUAWLJILO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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